![molecular formula C22H20N2O4 B246346 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide, also known as MMMPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMPB is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, there are also limitations to its use in lab experiments. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is a synthetic compound that may not accurately represent the complexity of natural compounds. Additionally, the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. One area of focus is further elucidating the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. This will help to better understand its potential as a therapeutic agent. Additionally, further studies are needed to determine the efficacy of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide in vivo, as well as its potential side effects. Finally, research is needed to determine the optimal dosage and administration of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide involves the reaction between 3-methoxybenzoyl chloride and 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then reacted with 3-methoxyaniline to yield 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide.
Applications De Recherche Scientifique
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C22H20N2O4 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)21(25)23-19-11-3-4-12-20(19)24-22(26)16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
WPHBWIAARRYULG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




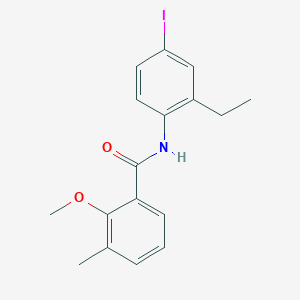

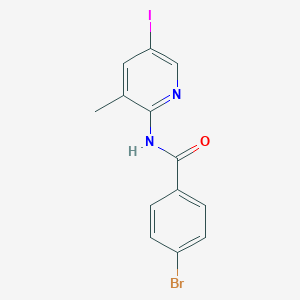
![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
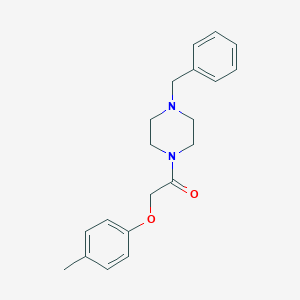
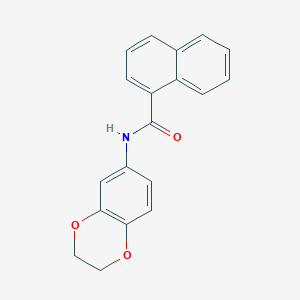


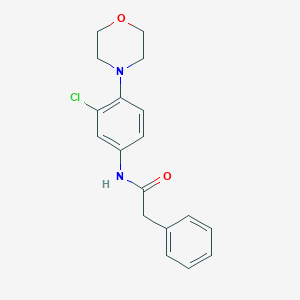
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)